Cas no 770718-98-4 (Phenol, 3-bromo-5-(difluoromethyl)-)
Phenol, 3-bromo-5-(difluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 3-bromo-5-(difluoromethyl)-
- 770718-98-4
- 3-Bromo-5-(difluoromethyl)phenol
- SCHEMBL2340744
- MFCD18391151
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- Inchi: 1S/C7H5BrF2O/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H
- InChI Key: PRBXLXGEJVJJAO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C(F)F)C=1)O
Computed Properties
- Exact Mass: 221.94915
- Monoisotopic Mass: 221.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol, 3-bromo-5-(difluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013004622-1g |
3-Bromo-5-(difluoromethyl)phenol |
770718-98-4 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| abcr | AB598158-1g |
3-Bromo-5-(difluoromethyl)phenol; . |
770718-98-4 | 1g |
€741.60 | 2025-04-16 |
Phenol, 3-bromo-5-(difluoromethyl)- Suppliers
Phenol, 3-bromo-5-(difluoromethyl)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Phenol, 3-bromo-5-(difluoromethyl)-
Phenol, 3-bromo-5-(difluoromethyl)- (CAS No. 770718-98-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Phenol, 3-bromo-5-(difluoromethyl)- (CAS No. 770718-98-4), is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of both bromine and difluoromethyl substituents on a phenolic ring, make it an invaluable intermediate in the synthesis of a wide array of bioactive molecules. This compound has garnered considerable attention in recent years due to its role in developing novel therapeutic agents that target various diseases, including cancer and infectious disorders.
The 3-bromo-5-(difluoromethyl)- moiety imparts distinct electronic and steric properties to the molecule, which are exploited in medicinal chemistry to enhance binding affinity and metabolic stability. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the difluoromethyl group is known to improve lipophilicity and binding interactions with biological targets. These attributes have positioned this compound as a cornerstone in the design of small-molecule drugs with improved pharmacokinetic profiles.
In the context of contemporary pharmaceutical research, Phenol, 3-bromo-5-(difluoromethyl)- has been extensively utilized in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Recent studies have highlighted its application in synthesizing inhibitors targeting tyrosine kinases, where the bromo and difluoromethyl groups play critical roles in modulating enzyme activity. For instance, derivatives of this compound have shown promising activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling pathways relevant to autoimmune diseases.
The incorporation of the difluoromethyl- group into drug candidates has been particularly noteworthy, as it is a well-documented pharmacophore that enhances drug-like properties such as solubility and bioavailability. This modification is particularly relevant in the quest for next-generation antiviral agents, where compounds like Phenol, 3-bromo-5-(difluoromethyl)-, serve as starting points for designing molecules capable of inhibiting viral proteases and polymerases. Preliminary findings suggest that certain derivatives exhibit potent antiviral activity against RNA viruses, making them attractive candidates for further development.
Beyond its applications in oncology and virology, Phenol, 3-bromo-5-(difluoromethyl)- has found utility in addressing neurological disorders. Researchers have leveraged its structural framework to develop novel compounds with potential neuroprotective and anti-inflammatory properties. The bromine substituent allows for easy introduction of additional functional groups via palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex scaffolds that mimic natural bioactive molecules. Such strategies are crucial in discovering treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
The growing interest in fluorinated compounds has also spurred investigations into the metabolic fate of Phenol, 3-bromo-5-(difluoromethyl)-. Advanced computational modeling techniques have been employed to predict how these molecules are processed within biological systems. These studies are essential for optimizing drug design by ensuring that the compound exhibits favorable pharmacokinetic behavior while minimizing potential toxicity. The insights gained from such analyses are directly influencing the synthesis of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
In conclusion, Phenol, 3-bromo-5-(difluoromethyl)- (CAS No. 770718-98-4) represents a critical building block in modern pharmaceutical synthesis. Its unique structural features enable the development of innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, it is poised to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs. The ongoing exploration of its derivatives underscores its importance as a cornerstone in medicinal chemistry innovation.
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